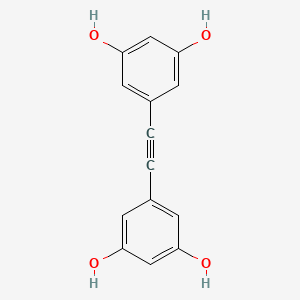
1,3-Benzenediol, 5,5'-(1,2-ethynediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is a chemical compound with the molecular formula C14H10O4. . This compound is characterized by the presence of two hydroxyl groups on each benzene ring, connected by an ethynediyl linkage. It has a melting point of 290°C and a predicted boiling point of 521.6±30.0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- can be synthesized through various synthetic routes. One common method involves the coupling of 1,3-benzenediol derivatives with ethynediyl-containing compounds under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- often involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethynediyl linkage can be reduced to form ethylene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Quinones
Reduction: Ethylene derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The ethynediyl linkage provides structural rigidity, which can affect the compound’s interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediol, 5,5’-(1E)-1,2-ethenediylbis-: Similar structure but with an ethenediyl linkage instead of ethynediyl.
5,5’-(1,2-Ethynediyl)bis(1,3-isobenzofurandione): Contains an ethynediyl linkage but different functional groups.
Uniqueness
1,3-Benzenediol, 5,5’-(1,2-ethynediyl)bis- is unique due to its specific combination of hydroxyl groups and ethynediyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
CAS No. |
400608-33-5 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-[2-(3,5-dihydroxyphenyl)ethynyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H10O4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h3-8,15-18H |
InChI Key |
GLTQROIWKKPHRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C#CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


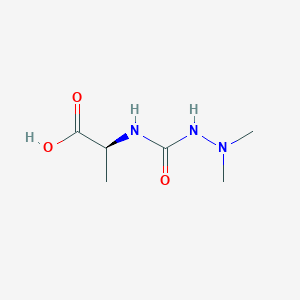
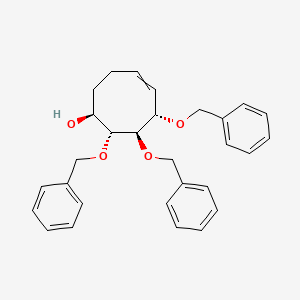
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
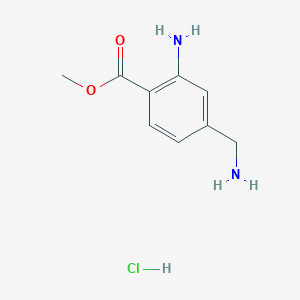

![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)
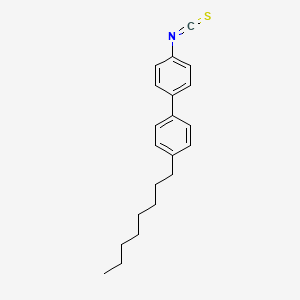
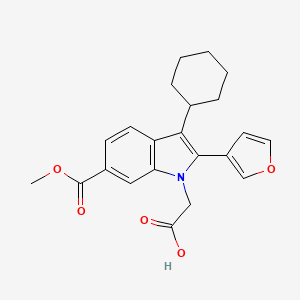
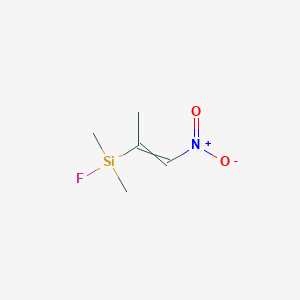
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
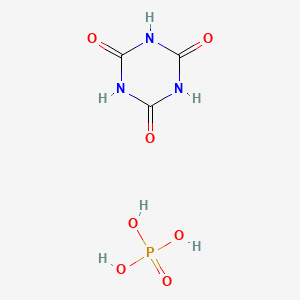
![[(1R,2S)-2-Methyl-2-(4-methylpent-3-en-1-yl)cyclopropyl]methanol](/img/structure/B14243099.png)
